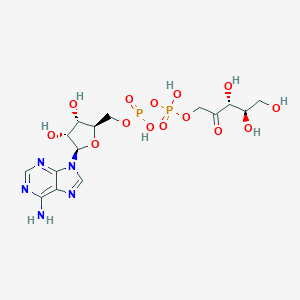

Adenosine diphosphate ribulose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Adenosine diphosphate ribulose (ADP-ribulose) is a molecule that plays a crucial role in photosynthesis, the process by which plants convert sunlight into energy. This molecule is involved in the first step of the Calvin cycle, a series of reactions that converts carbon dioxide into glucose. ADP-ribulose is synthesized in the chloroplasts of plant cells and is essential for the survival of plants.

Wirkmechanismus

Adenosine diphosphate ribulose plays a crucial role in the first step of the Calvin cycle. In this step, carbon dioxide is fixed into a five-carbon sugar called ribulose 1,5-bisphosphate. This reaction is catalyzed by Rubisco, which binds to both carbon dioxide and ribulose 1,5-bisphosphate to form an unstable intermediate. This intermediate then breaks down into two molecules of 3-phosphoglycerate and one molecule of Adenosine diphosphate ribulose.

Biochemical and Physiological Effects:

Adenosine diphosphate ribulose has several biochemical and physiological effects on plants. It is essential for the survival of plants as it is involved in the first step of the Calvin cycle, which produces glucose, the primary source of energy for plants. Adenosine diphosphate ribulose also plays a role in regulating the activity of Rubisco, which is important for maintaining the efficiency of photosynthesis.

Vorteile Und Einschränkungen Für Laborexperimente

Adenosine diphosphate ribulose has several advantages for laboratory experiments. It is a well-studied molecule and its synthesis and mechanism of action are well understood. Adenosine diphosphate ribulose is also readily available and can be easily purified for use in experiments. However, there are also limitations to using Adenosine diphosphate ribulose in laboratory experiments. It is a complex molecule and its synthesis requires several steps, which can be time-consuming and difficult to perform.

Zukünftige Richtungen

There are several future directions for research on Adenosine diphosphate ribulose. One area of research is the development of new technologies for improving the efficiency of photosynthesis in plants. Another area of research is the study of the regulation of Rubisco activity, which is important for maintaining the efficiency of photosynthesis. Additionally, the study of Adenosine diphosphate ribulose could lead to the development of new drugs or treatments for diseases that affect photosynthesis.

Synthesemethoden

Adenosine diphosphate ribulose is synthesized in the chloroplasts of plant cells through a complex series of reactions. The first step in the synthesis of Adenosine diphosphate ribulose is the conversion of ribulose 5-phosphate to 3-phosphoglycerate. This reaction is catalyzed by the enzyme ribulose bisphosphate carboxylase/oxygenase (Rubisco). Rubisco is the most abundant protein in the world and is responsible for fixing carbon dioxide from the atmosphere.

Wissenschaftliche Forschungsanwendungen

Adenosine diphosphate ribulose has been the subject of extensive scientific research due to its important role in photosynthesis. Scientists have studied the mechanism of action of Adenosine diphosphate ribulose and its biochemical and physiological effects on plants. The study of Adenosine diphosphate ribulose has led to a better understanding of the process of photosynthesis and has contributed to the development of new technologies for improving crop yields.

Eigenschaften

CAS-Nummer |

148333-40-8 |

|---|---|

Produktname |

Adenosine diphosphate ribulose |

Molekularformel |

C15H23N5O14P2 |

Molekulargewicht |

559.32 g/mol |

IUPAC-Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4R)-3,4,5-trihydroxy-2-oxopentyl] hydrogen phosphate |

InChI |

InChI=1S/C15H23N5O14P2/c16-13-9-14(18-4-17-13)20(5-19-9)15-12(26)11(25)8(33-15)3-32-36(29,30)34-35(27,28)31-2-7(23)10(24)6(22)1-21/h4-6,8,10-12,15,21-22,24-26H,1-3H2,(H,27,28)(H,29,30)(H2,16,17,18)/t6-,8-,10-,11-,12-,15-/m1/s1 |

InChI-Schlüssel |

UEWOFAOFTJYWBK-GKILRDIXSA-N |

Isomerische SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OCC(=O)[C@@H]([C@@H](CO)O)O)O)O)N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC(=O)C(C(CO)O)O)O)O)N |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC(=O)C(C(CO)O)O)O)O)N |

Synonyme |

adenosine diphosphate ribulose ADP ribulose |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B234063.png)

![2-(phenylsulfanyl)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B234071.png)

![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B234079.png)

![3-chloro-N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-1-benzothiophene-2-carboxamide](/img/structure/B234088.png)

![1,7,9,17,19,27,31,37,39,41,45,47,49,55,59-pentadecahydroxy-5-[(1E,3E)-8-(5-hydroxy-2-methylsulfanyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-8-methoxy-5-methylocta-1,3-dienyl]-14,44,48,50,54,56,58-heptamethyl-4,61-dioxabicyclo[55.3.1]henhexaconta-21,23,25,33,35,50,52-heptaene-3,29-dione](/img/structure/B234097.png)

![methyl 4-[4-(dimethylamino)-6-methyl-5-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxyoxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B234103.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-phenoxyacetamide](/img/structure/B234112.png)

![2-(4-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234115.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B234116.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B234119.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B234140.png)